molecular formula C17H20BF3N2O3 B1489604 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole CAS No. 1604036-79-4

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole

货号: B1489604
CAS 编号: 1604036-79-4
分子量: 368.2 g/mol
InChI 键: ZXUJGMFTPXYAMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole (CAS: 1604036-79-4) is a boronic ester-functionalized pyrazole derivative. Its structure comprises a pyrazole core substituted at the 1-position with a 2-(trifluoromethoxy)benzyl group and at the 4-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems for drug discovery, particularly in kinase inhibitor development .

Synthesis: The compound is typically synthesized via alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 269410-08-4) with 2-(trifluoromethoxy)benzyl halides under basic conditions, as evidenced by analogous procedures in related compounds . Microwave-assisted reactions and purification via column chromatography (e.g., Biotage systems) are common .

Applications: It serves as a key building block in medicinal chemistry, enabling the introduction of pyrazole-boronic ester motifs into larger pharmacophores. For example, similar derivatives are used to modulate kinase activity or as positive allosteric modulators of receptors like the M1 muscarinic acetylcholine receptor .

属性

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[2-(trifluoromethoxy)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-9-22-23(11-13)10-12-7-5-6-8-14(12)24-17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUJGMFTPXYAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole is a derivative of pyrazole that has garnered attention for its potential biological activities. This article synthesizes diverse research findings on its biological properties, including antimicrobial activity and other pharmacological effects.

  • IUPAC Name: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Molecular Formula: C14H16B F3 N2 O2
  • Molecular Weight: 312.09 g/mol
  • CAS Number: 90106021

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against a spectrum of microorganisms. The results indicated that compounds similar to the target compound demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentrations (MICs) were determined for several strains:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Pseudomonas aeruginosa128

These findings suggest that the compound possesses moderate antibacterial properties against Gram-positive and Gram-negative bacteria as well as antifungal activity against yeast strains .

The mechanism by which pyrazole derivatives exert their antimicrobial effects is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Additionally, some studies suggest that they may interfere with metabolic pathways crucial for microbial survival .

Case Studies

  • Antibacterial Efficacy : A study involving the synthesis of various pyrazole derivatives reported that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus, particularly MRSA . The incorporation of the dioxaborolane moiety was found to contribute to this enhanced activity.
  • Antifungal Studies : Another investigation focused on antifungal properties revealed that certain pyrazole derivatives displayed significant activity against Candida species with MIC values comparable to standard antifungal agents .

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing structure allows for:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules.
  • Functionalization of Aromatic Compounds : The presence of the pyrazole moiety allows for further functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

In materials science, the compound's unique properties have led to its use in:

  • Construction of Covalent Organic Frameworks (COFs) : Research indicates that derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) are employed to create novel COFs with tunable porosity and functionality. These materials have potential applications in gas storage and separation technologies .
  • Photocatalysis : The compound has been investigated as a photocatalyst for hydrogen production under visible light. Its ability to facilitate electron transfer processes makes it suitable for energy conversion applications .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Activity : Preliminary studies suggest that pyrazole derivatives exhibit anticancer properties. The incorporation of the boron moiety may enhance the bioactivity and selectivity towards cancer cells.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the successful synthesis of various pyrazole derivatives using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key intermediate. The derivatives showed enhanced biological activity against specific cancer cell lines compared to their precursors.

Case Study 2: Development of COFs

Research conducted at a leading university explored the use of this compound in creating COFs with high surface areas and exceptional stability. These materials were tested for their effectiveness in capturing carbon dioxide from industrial emissions.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrazole ring or the benzyl group. These variations influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Structural and Functional Variations

Compound Substituents CAS/Identifier Molecular Formula Molecular Weight Key Applications References
Target Compound 1-(2-(Trifluoromethoxy)benzyl), 4-pinacol boronic ester 1604036-79-4 C₁₈H₂₀BF₃N₂O₃* 380.18 (calculated) Suzuki coupling intermediate
1-(3-Fluoro-4-methylbenzyl) analogue 1-(3-Fluoro-4-methylbenzyl), 4-pinacol boronic ester N/A C₁₇H₂₂BFN₂O₂ 348.19 Kinase inhibitor intermediates
1-(3-(Trifluoromethyl)phenethyl) analogue 1-(1-(3-(Trifluoromethyl)phenyl)ethyl), 4-pinacol boronic ester 1604036-71-6 C₁₈H₂₂BF₃N₂O₂ 366.19 Anticancer research
1-(2,3-Difluorobenzyl)-3,5-dimethyl analogue 1-(2,3-Difluorobenzyl), 3,5-dimethyl, 4-pinacol boronic ester 2246773-50-0 C₁₈H₂₃BF₂N₂O₂ 348.20 ERK/phosphoinositide kinase inhibitors
4-(Pinacol boronic ester)-1H-pyrazole (base structure) Unsubstituted 1H-pyrazole, 4-pinacol boronic ester 269410-08-4 C₉H₁₅BN₂O₂ 194.04 Universal Suzuki coupling reagent

*Molecular formula inferred from structural analogs due to lack of explicit data in evidence.

准备方法

Synthesis via Palladium-Catalyzed Borylation of Halopyrazole

A common approach to prepare the boronate ester-substituted pyrazole is the palladium-catalyzed borylation of a halogenated pyrazole precursor.

Parameter Details
Starting Material 1-(2-(trifluoromethoxy)benzyl)-4-halopyrazole (typically bromide or chloride)
Borylating Agent Bis(pinacolato)diboron (B2Pin2)
Catalyst Pd(dppf)Cl2·CH2Cl2 or Pd2(dba)3 with XPhos or other phosphine ligands
Base Potassium acetate (KOAc) or potassium phosphate (K3PO4)
Solvent 1,4-Dioxane or dioxane/water mixtures
Temperature 80–100 °C
Reaction Time 4–16 hours
Atmosphere Inert (Nitrogen or Argon)
Yield Typically moderate to good (28–69%) depending on conditions and substrates

Example Procedure:

  • A solution of 1-(2-(trifluoromethoxy)benzyl)-4-bromopyrazole, bis(pinacolato)diboron, and potassium acetate in 1,4-dioxane is prepared under nitrogen.
  • Pd(dppf)Cl2·CH2Cl2 catalyst is added.
  • The mixture is heated at 80–100 °C for 4–16 hours.
  • After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water/brine, dried, and concentrated.
  • The crude product is purified by silica gel column chromatography.

This method is widely used due to its efficiency and the mildness of the conditions, allowing the retention of sensitive functional groups such as trifluoromethoxy.

Suzuki-Miyaura Cross-Coupling to Introduce the 1-(2-(trifluoromethoxy)benzyl) Group

In some synthetic routes, the boronate ester pyrazole is first prepared, and then the 1-(2-(trifluoromethoxy)benzyl) substituent is introduced via Suzuki coupling with the corresponding benzyl halide or boronic acid derivative.

Parameter Details
Starting Material 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Coupling Partner 2-(Trifluoromethoxy)benzyl halide or boronic acid
Catalyst Pd2(dba)3 with XPhos or Pd(dppf)Cl2·CH2Cl2
Base Potassium phosphate or cesium carbonate
Solvent 1,4-Dioxane/water mixtures
Temperature 80–100 °C
Reaction Time 1.5–16 hours
Atmosphere Inert (Nitrogen or Argon)
Yield Moderate to good (28–69%) depending on conditions

Example Procedure:

  • A mixture of the boronate ester pyrazole and 2-(trifluoromethoxy)benzyl halide is dissolved in 1,4-dioxane/water.
  • Base and palladium catalyst are added under nitrogen.
  • The mixture is heated at 80–100 °C for several hours.
  • The reaction mixture is worked up by extraction and purified by chromatography or preparative HPLC.

Representative Experimental Data Summary

Entry Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Pd2(dba)3 + XPhos K3PO4 1,4-Dioxane/H2O 100 Overnight 59 Inert atmosphere; column chromatography
2 Pd(dppf)Cl2·CH2Cl2 Na2CO3 1,4-Dioxane/H2O 100 16 28 Extraction and silica gel purification
3 Pd(PPh3)2Cl2 NaHCO3 1,4-Dioxane/H2O 80 Overnight 55 Purified by column chromatography
4 Pd2(dba)3 + XPhos Cs2CO3 1,4-Dioxane/H2O 100 1.5 69 Microwave heating; column chromatography

Notes on Reaction Conditions and Optimization

  • Catalyst Choice: Pd2(dba)3 combined with bulky phosphine ligands like XPhos generally provides higher yields and shorter reaction times due to enhanced catalytic activity.
  • Base Selection: Potassium phosphate and cesium carbonate are preferred for their strong basicity and compatibility with aqueous solvents.
  • Solvent System: Mixtures of 1,4-dioxane and water facilitate solubility of inorganic bases and palladium catalysts, improving reaction efficiency.
  • Temperature and Time: Elevated temperatures (80–100 °C) are necessary to achieve good conversion; reaction times vary from 1.5 hours (microwave-assisted) to overnight.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation and side reactions.

Purification Techniques

  • Column Chromatography: Silica gel chromatography with gradient elution using petroleum ether/ethyl acetate or hexanes/ethyl acetate is the standard purification method.
  • Preparative HPLC: Used for higher purity requirements, especially for sensitive or complex derivatives.
  • Extraction and Washing: Organic layers are washed with brine, sodium bicarbonate, or sodium hydroxide solutions to remove inorganic impurities.

常见问题

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, a boronic ester intermediate (e.g., pinacol boronate) reacts with a substituted pyrazole under palladium catalysis . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with base (e.g., K₂CO₃) improves coupling efficiency .
  • Temperature : Reactions often require heating (70–100°C) for 12–24 hours. Yields vary (50–85%) depending on steric hindrance from the trifluoromethoxybenzyl group and boronate stability .

Q. Which characterization techniques are critical for verifying structural integrity and purity?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H at δ 7.5–8.5 ppm; boronate B-O signals at δ 1.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀BF₃N₂O₃: calc. 384.1484) .
  • HPLC purity analysis : Reverse-phase columns (C18) with UV detection ensure >95% purity, critical for biological assays .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a versatile building block:

  • Protease inhibitor design : The boronate moiety chelates catalytic serine residues in enzymes (e.g., thrombin, trypsin-like proteases) .
  • Fluorinated drug candidates : The trifluoromethoxy group enhances metabolic stability and membrane permeability .
  • PET tracer development : ¹⁸F-labeled analogs are explored for imaging applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields from steric hindrance?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours) and improves yields by 10–15% .
  • Protecting group strategies : Temporary protection of the pyrazole NH (e.g., Boc) minimizes side reactions .
  • Alternative catalysts : Pd-XPhos systems enhance coupling efficiency for bulky substrates .

Q. What stability challenges arise during storage, and how can they be addressed?

The compound is hygroscopic and prone to boronate hydrolysis. Best practices include:

  • Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent light/oxygen degradation .
  • Stabilizers : Addition of 1–5% triethylamine in solution inhibits acid-catalyzed decomposition .
  • Purity monitoring : Regular HPLC checks detect hydrolyzed byproducts (e.g., boronic acid at Rf 0.3 vs. 0.5 for intact compound) .

Q. How do computational methods aid in predicting reactivity and biological activity?

  • DFT calculations : Model boronate electrophilicity and transition states for Suzuki-Miyaura coupling .
  • Molecular docking : Predicts binding affinity to target enzymes (e.g., COX-2, IC₅₀ < 1 μM in simulations) .
  • ADMET profiling : SwissADME predicts logP (~3.2) and CYP450 inhibition risks, guiding lead optimization .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from:

  • Assay conditions : Differences in buffer pH or reducing agents (e.g., DTT) alter boronate reactivity .
  • Compound purity : Trace impurities (e.g., deprotected pyrazole) can skew results; validate via LC-MS .
  • Cell permeability : Fluorinated analogs may show species-specific uptake in cell vs. enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2-(trifluoromethoxy)benzyl)-1H-pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。